molecular formula C6H5FO2 B025742 2-Fluororesorcinol CAS No. 103068-40-2

2-Fluororesorcinol

Cat. No. B025742
CAS RN: 103068-40-2
M. Wt: 128.1 g/mol
InChI Key: AGQVUPRGSFUGMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluororesorcinol involves several innovative methodologies. For instance, Sun et al. (1997) describe a novel regiospecific synthesis of this compound, highlighting the synthesis of various fluorinated fluoresceins from fluororesorcinols, demonstrating the compound's utility in creating superior fluorescent dyes for biological systems (Sun, Gee, Klaubert, & Haugland, 1997). Another approach by Ouellet et al. (2009) involves regioselective SNAr reactions of substituted difluorobenzene derivatives, providing a practical method for the synthesis of fluoroaryl ethers and substituted resorcinols, indicating the flexibility of this compound's synthesis routes (Ouellet, Bernardi, Angelaud, & O'Shea, 2009).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom at the 2-position of the resorcinol moiety. This substitution influences the electronic distribution across the molecule, impacting its reactivity and interaction with various substrates. The synthesis of fluorinated fluoresceins as reported by Sun et al. (1997) underlines the importance of the molecular structure in determining the photostability and ionization potential of the derived dyes, showcasing the compound's structural significance (Sun et al., 1997).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, primarily due to the active fluorine atom, which can be substituted or removed under specific conditions. The work by Ouellet et al. (2009) on the selective SNAr reactions illustrates how this compound derivatives can be efficiently synthesized, highlighting its reactive versatility and the impact of the fluorine atom on its chemical properties (Ouellet et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by the presence of the fluorine atom. These properties are crucial for its application in various chemical syntheses and for determining its behavior in different environments.

Chemical Properties Analysis

This compound's chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are defined by its aromatic structure and the electronegative fluorine atom. The studies by Sun et al. (1997) and Ouellet et al. (2009) demonstrate its role in synthesizing complex organic molecules, highlighting the influence of the fluorine atom on its chemical reactivity and interactions (Sun et al., 1997); (Ouellet et al., 2009).

Scientific Research Applications

Fluorescent Sensing and Imaging

  • Fluorescent Chemosenors for Metal Ions : A novel coumarin-based fluorogenic probe, demonstrating high selectivity towards Cu(2+) ions, highlights the role of fluorinated compounds in developing sensitive and selective sensors for metal ions in biological systems. This study shows the potential of such compounds in fluorescence microscopy and studying biological functions of metals in living cells (Jung et al., 2009).

  • PET Imaging in Oncology : The use of 2-[fluorine-18]fluoro-2-deoxy-D-glucose (FDG) in positron emission tomography (PET) imaging for evaluating the effectiveness of chemotherapy and/or radiotherapy showcases the importance of fluorinated glucose analogs in oncology, offering insights into tumor metabolism and response to treatment (Yoshioka et al., 2003).

Therapeutic Applications

  • Cancer Research and Treatment : Research on molecular imaging using chemical exchange saturation transfer (CEST) MRI with glucose analogs such as 2-fluoro-2-deoxy-D-glucose (FDG) underscores the potential of fluorinated compounds in cancer diagnosis and treatment monitoring. This method offers a non-invasive alternative for detecting tumors and assessing therapeutic responses (Rivlin et al., 2013).

  • Radiosensitization : The study of 2-Fluoroadenine's effectiveness as a radiosensitizer through enhancing DNA strand breakage upon irradiation with low-energy electrons demonstrates the therapeutic potential of fluorinated compounds in enhancing the efficacy of radiotherapy for cancer treatment (Rackwitz et al., 2016).

Safety and Hazards

Handling 2-Fluororesorcinol requires caution. It is recommended to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-fluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQVUPRGSFUGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443304
Record name 2-Fluororesorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103068-40-2
Record name 2-Fluororesorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluororesorcinol
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Q & A

Q1: What is the significance of 2-fluororesorcinol in the development of fluorescent dyes?

A1: this compound is a key building block in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. These dyes possess several advantages over traditional fluorescein, including higher photostability, lower ionization pH (pKa 3.3-6.1 vs. 6.5 for fluorescein), and impressive quantum yields (0.85-0.97) []. These properties make fluorinated fluoresceins, derived from compounds like this compound, superior fluorescent dyes for biological applications, particularly as reporter molecules in biological systems [].

Q2: What is novel about the synthesis of this compound described in the research?

A2: The research presents a novel, regiospecific synthesis of this compound []. This method involves reacting (polyfluoro)nitrobenzenes with sodium methoxide, followed by a sequence of reduction, hydrodediazoniation, and demethylation []. This approach offers a straightforward route to this compound and its fluorinated analogs, simplifying the production of these valuable intermediates for fluorinated fluorescein synthesis [].

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